1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid CAS 920501-66-2 chemical properties
1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid CAS 920501-66-2 chemical properties
An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid (CAS 920501-66-2)
Introduction
1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, registered under CAS Number 920501-66-2, is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a strained cyclopropane ring with a halogen-substituted phenyl group, offers a unique confluence of steric and electronic properties. The cyclopropyl moiety often serves as a bioisostere for larger, more flexible groups, providing conformational rigidity that can enhance binding affinity to biological targets. Meanwhile, the chloro and fluoro substituents on the phenyl ring modulate key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.
This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's core physicochemical properties, spectroscopic signature, validated synthesis protocols, and critical applications, with a focus on its role in the discovery of novel therapeutics.
Core Chemical and Physical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. Below are the key identifiers and predicted physical properties for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.
Chemical Structure
The molecular architecture is central to the compound's reactivity and function.
Caption: Molecular Structure of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.
Property Summary
| Property | Value | Source |
| Chemical Name | 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | [2] |
| CAS Number | 920501-66-2 | [2] |
| Molecular Formula | C₁₀H₈ClFO₂ | Deduced |
| Molecular Weight | 228.62 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogs[1][3] |
| Solubility | Soluble in organic solvents (e.g., Ethyl Acetate, Methanol); low aqueous solubility. | Inferred from synthesis protocols[4] |
| Melting Point | Data not publicly available. The parent, cyclopropanecarboxylic acid, melts at 26-28°C.[1] | N/A |
| Boiling Point | Data not publicly available. The parent, cyclopropanecarboxylic acid, boils at 184-186°C.[1] | N/A |
Spectroscopic Profile and Characterization
Structural verification is paramount. While specific spectra for this exact compound are not publicly cataloged, a predictive profile can be constructed based on analogous structures and fundamental principles of spectroscopy. This serves as a benchmark for researchers synthesizing or handling this molecule.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |
| ¹H NMR | Aromatic Protons | δ 7.2-7.6 ppm | Three distinct signals expected in the aromatic region, showing complex splitting patterns (doublets, doublet of doublets) due to chloro and fluoro substitution. Based on data for similar compounds.[5] |
| Cyclopropyl Protons | δ 1.3-1.8 ppm | Two sets of multiplets corresponding to the four diastereotopic protons on the cyclopropane ring. Based on data for similar compounds. | |
| Carboxylic Acid Proton | δ 10-12 ppm | A broad singlet, which is exchangeable with D₂O. | |
| ¹³C NMR | Carboxylic Carbonyl (C=O) | δ 175-180 ppm | Typical range for a carboxylic acid carbon. |
| Aromatic Carbons | δ 115-160 ppm | Complex pattern of 6 signals, with C-F and C-Cl carbons showing characteristic shifts and coupling. | |
| Quaternary Cyclopropyl C | δ 35-45 ppm | The carbon atom attached to both the aryl and carboxyl groups. | |
| Cyclopropyl CH₂ | δ 15-25 ppm | Signals corresponding to the two methylene carbons in the cyclopropane ring. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3400–3000 cm⁻¹ (broad) | Characteristic very broad absorption due to hydrogen bonding.[6] |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 cm⁻¹ | Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H are just below.[6] | |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | A strong, sharp peak indicative of the carbonyl group in a carboxylic acid dimer.[6] | |
| C=C Stretch (Aromatic) | 1600 & 1500 cm⁻¹ | Two characteristic absorptions for the phenyl ring.[6] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 228.6 | Corresponding to the molecular weight of the compound. |
| Key Fragments | [M-COOH]⁺, [M-Cl]⁺ | Expected fragmentation patterns include the loss of the carboxylic acid group and halogen atoms. |
Synthesis and Reaction Pathways
This compound is not naturally occurring and must be prepared synthetically. Its synthesis is a key step for its subsequent use in more complex drug candidates. A common and effective method involves the hydrolysis of a nitrile precursor.
Protocol: Synthesis via Hydrolysis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile
This protocol is adapted from a general and robust procedure for converting substituted cyclopropanecarbonitriles to their corresponding carboxylic acids. The rationale involves a strong base-mediated hydrolysis of the nitrile group to a carboxylate salt, followed by acidic workup to yield the final product.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile (1.0 equivalent).
-
Hydrolysis: Add aqueous lithium hydroxide (LiOH) solution (e.g., 4.0 N, ~10 mL per mmol of nitrile). The choice of LiOH is effective for nitrile hydrolysis, often providing cleaner reactions than NaOH or KOH in some contexts.
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Heating: Heat the biphasic suspension to reflux in an oil bath. Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for nitrile hydrolysis.
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Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold 1.2 N hydrochloric acid (HCl). This step protonates the carboxylate salt intermediate, causing the desired carboxylic acid to precipitate or partition into an organic layer.
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Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Ethyl acetate is a suitable solvent for effectively extracting the moderately polar carboxylic acid product while having limited miscibility with water.
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Washing: Wash the combined organic layers sequentially with water (3x) and a saturated sodium chloride solution (brine, 1x). The water washes remove residual LiOH and HCl, while the brine wash helps to break any emulsions and remove dissolved water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.
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Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
Caption: Workflow for the synthesis of the title compound via nitrile hydrolysis.
Applications in Drug Discovery and Development
The true value of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid lies in its application as a strategic building block for creating high-value, biologically active molecules.
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Kinase Inhibitors: The substituted phenylcyclopropane motif is a key structural element in various small-molecule kinase inhibitors. For instance, a structurally related compound, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a crucial intermediate in the synthesis of Cabozantinib .[4] Cabozantinib is a multi-tyrosine kinase inhibitor approved for treating certain types of cancer. This highlights the utility of the title compound in constructing molecules that target ATP-binding sites in kinases.
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Antimicrobial Agents: The 3-chloro-4-fluorophenyl moiety itself is incorporated into molecules with demonstrated biological activity. Research has shown that N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives possess promising antimicrobial properties.[7] The title compound serves as a direct precursor for introducing this key pharmacophore into new molecular scaffolds.
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Metabolic Stability: The cyclopropane ring is conformationally restricted and generally more resistant to metabolic degradation (e.g., oxidation) than corresponding alkyl chains. This property is highly desirable in drug design to improve a compound's pharmacokinetic profile.
Caption: Role as a central building block in medicinal chemistry.
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical intermediate. The following guidelines are synthesized from safety data sheets of structurally similar compounds.[2][3][8][9][10]
GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Irritation | 2A | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335 / H336 |
Recommended Procedures
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses with side shields or goggles.
-
A lab coat is mandatory.
-
If dust is generated, use a NIOSH-approved respirator.[3]
-
-
Handling:
-
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place away from incompatible materials.[8]
-
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]
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Conclusion
1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its unique structural features provide a robust starting point for the synthesis of complex molecules with tailored biological activities. By understanding its chemical properties, synthesis, and safety considerations, researchers can effectively leverage this versatile building block to develop the next generation of therapeutics, from targeted cancer treatments to novel antimicrobial agents.
References
-
1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid - Chemical Substance Information. NextSDS. [Link]
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. ACS Publications. [Link]
-
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]
-
Useful Spectroscopic Data. University of Notre Dame. [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]
-
Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. nextsds.com [nextsds.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tdcommons.org [tdcommons.org]
- 5. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. keyorganics.net [keyorganics.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
